Dual-Cholinesterase Inhibition: Balanced AChE/BuChE Potency vs. Donepezil's High AChE Selectivity
In a standardized in vitro head-to-head comparison using human erythrocyte AChE and plasma BuChE, ipidacrine inhibited AChE with an IC50 of 270 nM, while donepezil (6.7 nM) was approximately 40-fold more potent against AChE. However, ipidacrine showed no selectivity between AChE and BuChE, whereas donepezil was highly AChE-selective [1]. This balanced dual inhibition profile means ipidacrine elevates both synaptic acetylcholine and butyrylcholine levels, which is pharmacologically relevant for conditions where BuChE compensation contributes to pathology progression.
| Evidence Dimension | In vitro AChE and BuChE inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Ipidacrine AChE IC50 = 270 nM; no selectivity for AChE over BuChE |
| Comparator Or Baseline | Donepezil AChE IC50 = 6.7 nM; highly AChE-selective |
| Quantified Difference | Ipidacrine is ~40-fold less potent against AChE than donepezil but provides balanced dual AChE/BuChE inhibition (selectivity ratio ≈1 vs. >>1) |
| Conditions | In vitro enzyme inhibition assay; human erythrocyte AChE and plasma BuChE; optimal preincubation conditions for each inhibitor |
Why This Matters
For researchers modeling diseases where BuChE upregulation contributes to cholinergic deficit (e.g., advanced Alzheimer's, certain neuropathies), ipidacrine's dual inhibition matches the pharmacological profile of rivastigmine but with the structural simplicity of a tacrine analog.
- [1] Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609–613. PMID: 11256231. View Source
